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Compound of Interest

Compound Name: 2-Methoxy-2-phenylacetamide
CAS No.: 7476-63-3
Cat. No.: B11940081
Get Quote
. J

Executive Summary

2-Methoxy-2-phenylacetamide (CAS: 7476-63-3 for racemate) is a bifunctional aromatic
compound featuring an ether and a primary amide moiety.[1] It serves as a vital intermediate in
the production of non-natural amino acids and chiral solvating agents. This guide details its
structural characterization via Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR),
and Mass Spectrometry (MS), providing researchers with a validated reference for identification
and purity assessment.

Compound Identity:

IUPAC Name: 2-Methoxy-2-phenylacetamide[1][2]

Molecular Formula:

Molecular Weight: 165.19 g/mol [1]

Physical State: White crystalline powder[1]
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e Melting Point: 105-106 °C[1][2]

Part 1: Synthesis & Structural Context

To understand the spectroscopic data, one must understand the synthetic origin, as impurities
(e.g., unreacted esters) often dictate spectral interpretation.

Synthetic Route: Aminolysis of Methyl Mandelate
Derivative

The most robust synthesis involves the methylation of methyl mandelate followed by
ammonolysis. This pathway establishes the ether linkage before amide formation, preventing
N-methylation side reactions.

Methyl Mandelate Methylation w| Methyl 2-methoxy-2-phenylacetate » | Ammonolysis 2-Methoxy-2-phenylacetamide
(C10H1203) (Mel, Ag20 or NaH) = (Intermediate) | (NH3 in MeOH) (Target)

Click to download full resolution via product page

Figure 1: Synthetic pathway for 2-Methoxy-2-phenylacetamide.[1]

Part 2: Nuclear Magnetic Resonance (NMR) Analysis

NMR is the primary tool for verifying the integrity of the ether/amide backbone. The following
data corresponds to the compound in DMSO-ds, a solvent that minimizes amide proton
exchange and provides distinct NH signals.

'H NMR Spectroscopy (400 MHz, DMSO-de)

The proton spectrum is characterized by the distinct benzylic methine singlet and the
separation of the amide protons.
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Structural
Insight

7.51 Broad Singlet

1H

NH (Amide)

Downfield amide
proton (H-
bonded).[1]

7.41-7.30 Multiplet

5H

Ar-H

Overlapping
ortho/meta/para

phenyl protons.

[1]

7.20* Broad Singlet

1H

NH (Amide)

Upfield amide
proton (less H-
bonded).[1]

4.62 Singlet

1H

CH (Methine)

Diagnostic
benzylic proton
alpha to
ether/amide.

3.28 Singlet

3H

OCHs

Methyl ether
signal (sharp

singlet).

*Note: In CDCls, the amide protons may appear as a very broad hump around 6.0-7.0 ppm

due to quadrupole broadening and rotation rates. DMSO-ds is preferred for resolution.

3C NMR Spectroscopy (100 MHz, DMSO-de)

The carbon spectrum confirms the oxidation state of the carbonyl and the presence of the

ether.
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Chemical Shift (6, ppm)

Carbon Type

Assignment

Amide Carbonyl.[1] Distinct

172.5 Quaternary (C=0) from ester precursor (~174

ppm).

Ipso-Carbon of the phenyl ring.
138.2 Quaternary (Ar-C) o

] Aromatic Carbons (Ortho,

128.5-126.8 Methine (Ar-CH)

Meta, Para).[1]

Benzylic Carbon. Deshielded
83.1 Methine (CH) by both Oxygen and Phenyl

ring.
56.8 Methyl (CHs) Methoxy Carbon.

Part 3: Vibrational Spectroscopy (IR)

Infrared spectroscopy is critical for distinguishing the product from the starting ester (Methyl 2-

methoxy-2-phenylacetate).[1] The disappearance of the ester C=0 stretch (~1740 cm~1) and

appearance of the Amide I/l bands are the key indicators.

Method: ATR-FTIR (Solid state)[1]
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Wavenumber . . . .
Intensity Assignment Diagnostic Value
(cm™)
Characteristic of
3360 Medium V(N-H) Asymmetric primary amides (-
NH2).[1]
Confirms primary
3181 Medium V(N-H) Symmetric amide (doublet
pattern).
Lower frequency than
1656 Strong v(C=0) Amide | esters due to
resonance.
Amide Il / Skeletal
1397 Strong 8(C-N) / v(C-C) o
vibrations.
1130 Weak/Med v(C-0-C) Aliphatic ether stretch.
Monosubstituted
694 Strong o(C-H) oop benzene ring (out-of-

plane bend).[1]

Part 4: Mass Spectrometry (MS)

Mass spectrometry validates the molecular formula and reveals the stability of the benzylic
ether bond.

lonization Mode: Electron Impact (El, 70 eV) or ESI+

Fragmentation Pathway (EIl)

The molecule (M* = 165) typically undergoes alpha-cleavage or loss of the amide group.
e Molecular lon (M*): m/z 165 (Low intensity).

o Base Peak (M - CONH2): m/z 121.
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o Mechanism:[1] Cleavage of the amide bond generates the stable oxonium-stabilized
benzylic cation [Ph-CH-OMe]*.[1]

e Tropylium lon: m/z 91.

o Mechanism:[1] Rearrangement of the phenyl ring (benzyl cation -> tropylium) after loss of
the methoxy group.

e Phenyl Cation: m/z 77.

o Mechanism:[1] Fragmentation of the benzene ring.

Molecular lon Loss of CONH2
[M]+ m/z 165 (Mass 44)

Alpha Cleavage
[Ph-CH-OMe]+ m/z 121
(Base Peak)

- CH20 / Rearrange

Tropylium lon
[C7H7]+ m/z 91

Click to download full resolution via product page

Figure 2: Primary fragmentation pathway in Electron Impact Mass Spectrometry.[1]

Part 5: Experimental Protocol

To ensure the reproducibility of the data presented above, the following protocol is
recommended for generating the analytical sample.

Synthesis of 2-Methoxy-2-phenylacetamide

» Starting Material: Dissolve Methyl 2-methoxy-2-phenylacetate (1.8 g, 10.0 mmol) in Methanol
(20 mL).
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Ammonolysis: Add 7N Ammonia in Methanol (10 mL, excess) to the solution.

Reaction: Stir the sealed reaction vessel at room temperature for 24 hours. Monitor by TLC
(EtOAc/Hexane 1:1) for the disappearance of the ester.[3]

Workup: Concentrate the mixture under reduced pressure to remove solvent and excess
ammonia.

Purification: The crude solid is often pure enough for analysis. If necessary, recrystallize from
minimal hot ethyl acetate or ethanol.

Yield: ~1.04 g (63%).

Physical Check: Verify melting point is 105-106 °C.

References

RSC Publishing. (2020). One-pot method for the synthesis of 1-aryl-2-aminoalkanol
derivatives from the corresponding amides or nitriles. Royal Society of Chemistry.[4]

National Institute of Standards and Technology (NIST).Mass Spectrometry Data Center:
Benzeneacetamide, alpha-methoxy-.

ChemicalBook.2-Methoxy-2-phenylacetamide CAS Data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 2-Methoxy-
2-phenylacetamide[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11940081/docs#technical-guide-spectroscopic-
profiling-of-2-methoxy-2-phenylacetamide-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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